molecular formula C11H14FNO3 B2774340 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene CAS No. 1233955-77-5

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene

Cat. No.: B2774340
CAS No.: 1233955-77-5
M. Wt: 227.235
InChI Key: VTFZQPSLPLOWDG-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene is a useful research compound. Its molecular formula is C11H14FNO3 and its molecular weight is 227.235. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-2-nitro-1-pentan-3-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3/c1-3-9(4-2)16-11-6-5-8(12)7-10(11)13(14)15/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTFZQPSLPLOWDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1=C(C=C(C=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Fluorinated and Nitrated Aromatic Ether Chemistry

The presence of both a fluorine atom and a nitro group on the benzene (B151609) ring, coupled with an ether linkage, places 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene at the intersection of several important classes of organic compounds. The incorporation of fluorine into aromatic systems is a widely explored strategy in medicinal chemistry and materials science, as it can significantly alter the electronic properties, metabolic stability, and lipophilicity of a molecule. numberanalytics.com Similarly, nitrated aromatic compounds are versatile intermediates in organic synthesis, primarily serving as precursors to anilines, which are foundational for a vast array of dyes, pharmaceuticals, and polymers. nih.gov

The synthesis of such molecules often involves the reaction of a polychloronitrobenzene with an alkali metal fluoride (B91410), a process known as the Halex reaction, to introduce the fluorine atom. wikipedia.orggoogle.com Subsequent etherification can then be achieved through various methods, including the Williamson ether synthesis.

Significance of the Compound As a Model System for Mechanistic Studies

While specific, in-depth mechanistic studies on 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene are not extensively documented in publicly available literature, its structure makes it an excellent candidate for such investigations. The well-defined substitution pattern allows for the systematic study of nucleophilic aromatic substitution reactions.

Key areas of mechanistic interest would include:

Kinetics and Thermodynamics of SNAr Reactions: The rate of substitution of the fluorine atom by various nucleophiles can be measured to understand the electronic and steric effects of the incoming nucleophile and the pentan-3-yloxy group.

Regioselectivity: In systems with multiple potential leaving groups, the inherent directing effects of the nitro and ether groups can be elucidated.

Solvent and Catalyst Effects: The influence of different solvent systems and the potential for phase-transfer catalysis on reaction rates and yields can be systematically explored.

The general reactivity of fluoronitrobenzenes in SNAr reactions is well-established. For instance, the reaction of 4-fluoro-1-nitrobenzene with nucleophiles like pyrrolidine (B122466) proceeds readily. researchgate.net By analogy, this compound would be expected to undergo similar transformations, providing a platform to study the subtle influences of the larger alkoxy group.

Overview of Academic Research Trajectories for Aryl Alkyl Ethers

Retrosynthetic Analysis of 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnection is at the aryl ether linkage (C-O bond). This approach suggests two primary synthetic strategies.

The first and most common disconnection breaks the bond between the aromatic ring carbon and the ether oxygen. This identifies two key synthons: a nucleophilic pentan-3-oxide anion and an electrophilic 4-fluoro-2-nitrophenyl cation. These synthons correspond to the practical precursor molecules:

3-pentanol (B84944): A commercially available secondary alcohol.

An activated fluoronitrobenzene derivative: This could be 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene, where the nitro group strongly activates the ring for nucleophilic aromatic substitution (SNAr).

An alternative disconnection, following the logic of the Williamson ether synthesis, also breaks the C-O bond. This leads to a different set of precursors:

4-fluoro-2-nitrophenol (B1295195): An aromatic precursor where the hydroxyl group is deprotonated to form a nucleophilic phenoxide.

A 3-pentyl electrophile: Such as 3-bromopentane (B47287) or 3-iodopentane.

Given that SNAr reactions on activated aryl halides are highly efficient, the first pathway involving the reaction of 3-pentanol with a di-halogenated nitrobenzene (B124822) is often a preferred industrial and laboratory route.

Synthesis of Precursor Building Blocks

The synthesis of precursors like 4-fluoro-2-nitrophenol involves the electrophilic nitration of a fluorinated aromatic compound. The nitration of 4-fluorophenol, for instance, typically employs a mixture of nitric acid and sulfuric acid. However, this direct approach often leads to a mixture of isomers, including the undesired 2-fluoro-6-nitrophenol, which can be difficult to separate and results in low yields of the target compound. google.com

To achieve higher regioselectivity, a two-step method is often employed. This process involves an initial nitrosation of the phenol (B47542) followed by oxidation. google.com

Nitrosation: 2-fluorophenol (B130384) is treated with a nitrosating agent, such as sodium nitrite, in the presence of an acid like hydrochloric acid at low temperatures (e.g., 0°C). This selectively introduces a nitroso group at the para position to yield 2-fluoro-4-nitrosophenol. google.com

Oxidation: The resulting 2-fluoro-4-nitrosophenol is then oxidized using a mild oxidizing agent, such as dilute nitric acid, to convert the nitroso group into a nitro group, yielding the desired 2-fluoro-4-nitrophenol. google.com This method significantly improves the yield compared to direct nitration.

Alternative nitrating agents and conditions have been explored to control the ortho/para selectivity in phenol nitration, with the solvent and the specific metal nitrate (B79036) used playing a crucial role in the product distribution.

Table 1: Comparison of Nitration Methods for Phenolic Precursors
MethodReactantsTypical ConditionsKey Outcome/ChallengeReference
Direct Nitration4-Fluorophenol, HNO₃/H₂SO₄Low temperatureFormation of multiple isomers, difficult separation, low yield (<30%) google.com
Nitrosation followed by Oxidation2-Fluorophenol, NaNO₂, HCl; then HNO₃Nitrosation at -5 to 5°C, then oxidationHigher yield (~60%) and improved regioselectivity for the 4-nitro product google.com
Metal Nitrate NitrationPhenol, Cu(NO₃)₂·3H₂OAnhydrous organic solvents (e.g., acetone)Can achieve high selectivity for para vs. ortho isomers depending on solvent

An alternative route to the final product begins with a difluorinated nitrobenzene, such as 1,4-difluoro-2-nitrobenzene or 2,4-difluoronitrobenzene (B147775). The presence of the electron-withdrawing nitro group activates the fluorine atoms at the ortho and para positions for nucleophilic aromatic substitution (SNAr).

In the case of 2,4-difluoronitrobenzene, a nucleophile will preferentially attack the carbon at the 4-position (para to the nitro group) due to superior resonance stabilization of the negative charge in the intermediate Meisenheimer complex. libretexts.org This regioselectivity allows for the selective replacement of one fluorine atom while leaving the other intact. For example, reacting 2,4-difluoronitrobenzene with an alkoxide like sodium methoxide (B1231860) results in the formation of 4-fluoro-2-methoxy-1-nitrobenzene. google.com This principle of regioselective substitution is central to building the desired molecular framework.

Stereochemical Control and Diastereoselectivity in the Introduction of the Pentan-3-yloxy Moiety

The introduction of the pentan-3-yloxy group into the 4-fluoro-2-nitrobenzene scaffold raises important stereochemical considerations, as 3-pentanol is a prochiral molecule. The central carbon of the pentan-3-yloxy moiety is not a stereocenter itself. However, if the aromatic ring were to contain a chiral center, the reaction of the prochiral 3-pentanol could potentially lead to the formation of diastereomers.

In the context of the SNAr reaction, the nucleophilic attack of the 3-pentoxide occurs at the sp2-hybridized carbon of the aromatic ring, and thus does not directly create a new stereocenter at the point of attachment. The stereochemical outcome would be primarily dictated by the existing chirality of the aromatic substrate, if any.

In the Williamson ether synthesis, if a chiral, enantiomerically pure 3-pentyl halide were used, the SN2 reaction would proceed with inversion of configuration at the chiral carbon of the pentyl group. masterorganicchemistry.com However, since 3-pentanol is achiral, this specific consideration is not applicable to the synthesis of this compound.

The diastereoselective synthesis of aryl ethers from prochiral alcohols is a complex challenge in organic synthesis, and there is a lack of specific literature detailing the diastereoselectivity of the reaction between 3-pentanol and a chiral 4-fluoro-2-nitrobenzene derivative. Achieving high diastereoselectivity would likely require the use of a chiral catalyst or auxiliary to control the approach of the nucleophile to the aromatic ring.

Process Intensification and Scalable Synthetic Approaches

For the large-scale production of this compound, process intensification strategies are crucial for improving efficiency, safety, and sustainability. Flow chemistry has emerged as a powerful tool for the synthesis of nitroaromatic compounds and other pharmaceutical intermediates. europa.euyoutube.com

The highly exothermic nature of SNAr reactions with nitroaromatic compounds can be effectively managed in continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. This allows for the use of higher temperatures and concentrations, leading to significantly reduced reaction times and improved throughput. A continuous flow process for a structurally related compound, 4-fluoro-2-methoxy-5-nitrophenol, has been successfully developed, demonstrating the feasibility of this approach for similar molecules. acs.org

The implementation of a continuous flow setup for the synthesis of this compound would involve pumping streams of 1,4-difluoro-2-nitrobenzene and a solution of 3-pentanol with a base through a heated reactor coil. The product stream would then be collected and subjected to a continuous workup and purification process. This approach not only enhances safety by minimizing the volume of hazardous reactants at any given time but also allows for easier automation and process control, leading to more consistent product quality.

ParameterBatch ProcessFlow Process
Heat TransferLimitedExcellent
Mass TransferModerateExcellent
Reaction TimeHoursMinutes
ScalabilityChallengingStraightforward
SafetyPotential for thermal runawayInherently safer

Detailed Examination of Nucleophilic Aromatic Substitution (SNAr) Mechanism

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound, facilitated by the presence of the activating nitro group and a good leaving group (fluoride). wikipedia.org The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org

The initial step of the SNAr mechanism involves the attack of a nucleophile on the carbon atom bearing the fluorine, leading to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-adduct. libretexts.org The stability of this intermediate is crucial for the reaction to proceed.

In the case of this compound, the negative charge of the Meisenheimer complex is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the ortho-nitro group. This delocalization significantly stabilizes the intermediate, lowering the activation energy for its formation. libretexts.org Computational studies on analogous nitroarenes have shown that the presence of electron-withdrawing groups, like the nitro group, favors a stepwise mechanism involving a distinct Meisenheimer intermediate over a concerted mechanism. nih.gov The stability of this adduct is a key factor in why nucleophilic substitution occurs preferentially at the position para to the nitro group.

Table 1: Factors Influencing Meisenheimer Complex Stability

FactorInfluence on StabilityRationale
Electron-Withdrawing Groups (e.g., -NO2)Increases StabilityDelocalizes the negative charge through resonance, stabilizing the anionic intermediate. libretexts.org
Leaving Group ElectronegativityIncreases StabilityA more electronegative leaving group (like fluorine) polarizes the C-X bond, making the carbon more susceptible to nucleophilic attack.
Solvent PolarityIncreases StabilityPolar solvents can solvate and stabilize the charged intermediate. rsc.org

The kinetics of SNAr reactions involving activated fluoroarenes are well-documented. The reaction generally follows second-order kinetics, being first order in both the aromatic substrate and the nucleophile. The rate-determining step can be either the formation of the Meisenheimer complex or the departure of the leaving group, depending on the specific reactants and conditions. rsc.org

Solvent choice plays a critical role in the outcome of SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are generally preferred as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity. rsc.org Furthermore, polar solvents help to stabilize the charged Meisenheimer intermediate, thereby accelerating the reaction. nih.gov In some cases, fluorinated alcohol solvents like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) have been shown to be crucial, possibly by stabilizing high-energy intermediates through hydrogen bonding. nih.gov

Base catalysis is a common feature in SNAr reactions, especially with amine nucleophiles. The base can deprotonate the amine, increasing its nucleophilicity, or it can be involved in the second step of the mechanism, assisting in the removal of a proton from the nucleophile after it has added to the ring. rsc.org The ratio of the rate constants for the base-catalyzed (k3) versus the uncatalyzed (k2) pathways can be highly sensitive to the solvent's properties. rsc.org

Reactivity of the Nitro Group

The nitro group is not merely an activating group; it is also a versatile functional handle that can undergo various transformations.

The selective reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This is particularly important for producing substituted anilines which are valuable building blocks. A key challenge is to achieve this reduction without affecting other potentially reducible groups.

For a molecule like this compound, the ether linkage is generally stable to most reduction conditions, and the C-F bond is also robust. Common methods for the chemoselective reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO2), or Raney Nickel with hydrogen gas is a classic and effective method. wikipedia.org

Metal/Acid Systems: Metals such as iron (Fe), zinc (Zn), or tin (Sn) in the presence of an acid like hydrochloric acid (HCl) are widely used for this purpose.

Transfer Hydrogenation: Using a hydrogen donor like hydrazine, ammonium (B1175870) formate, or formic acid in the presence of a metal catalyst (e.g., Pd/C) can be a milder alternative to using hydrogen gas. niscpr.res.in

Hydrosilanes: In combination with a Lewis acid like boron trifluoride etherate, reagents such as sodium borohydride (B1222165) can selectively reduce nitriles in the presence of nitro groups, highlighting the tunability of these reagents. calvin.edu

Table 2: Comparison of Selective Nitro Reduction Methods

MethodReagentsAdvantagesPotential Considerations
Catalytic HydrogenationH2, Pd/C or PtO2High efficiency, clean reaction. wikipedia.orgRequires specialized pressure equipment.
Metal/Acid ReductionFe/HCl, Zn/HClCost-effective and reliable.Often requires stoichiometric amounts of metal and strong acidic conditions.
Transfer HydrogenationHydrazine, Ammonium formate, Pd/CAvoids the use of H2 gas, generally mild conditions. niscpr.res.inReagent stability and cost.

While the nitro group itself is not typically involved in condensation reactions, the corresponding amino group, formed after reduction, readily participates in such transformations. The resulting 4-fluoro-2-amino-1-(pentan-3-yloxy)benzene can react with aldehydes or ketones to form Schiff bases (imines), which are versatile intermediates for the synthesis of more complex molecules.

The direct participation of the nitro group in cycloaddition reactions is also possible, though it generally requires specific conditions or highly activated systems. For instance, nitroarenes can sometimes act as dienophiles in Diels-Alder reactions or participate in [3+2] cycloadditions to form heterocyclic structures, although these are less common pathways compared to their reduction.

Reactivity of the Fluoro Substituent

The fluorine atom in this compound is not a passive substituent. Its reactivity is substantially enhanced by the electron-withdrawing nitro group in the ortho position. This activation is a cornerstone of the compound's utility in synthetic chemistry, allowing for the displacement of the fluoride (B91410) or its participation in carbon-carbon and carbon-heteroatom bond-forming reactions.

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the adjacent nitro group stabilizes the intermediate Meisenheimer complex, thereby facilitating the displacement of the fluoride ion by a variety of nucleophiles. nih.gov This reaction is a fundamental process for introducing diverse functionalities onto the aromatic ring. researchgate.net

While the initial synthesis of the title compound involves an etherification reaction where a fluoride is displaced by an alkoxide, the remaining fluoro group is still active towards other nucleophiles. Research on analogous 4-fluoro-1-nitrobenzene derivatives demonstrates that a wide range of nucleophiles can be employed to displace the activated fluorine. researchgate.net

Common nucleophiles that can be expected to react with this compound include:

Amines: Primary and secondary amines can displace the fluoride to form N-aryl products. For instance, the reaction of similar 4-fluoro-1-nitrobenzene compounds with pyrrolidine (B122466) proceeds efficiently. researchgate.net

Thiols: Thiolates are excellent nucleophiles in SNAr reactions and would readily displace the fluoride to yield aryl thioethers. nih.gov

Azides: The azide (B81097) ion can be introduced to form an aryl azide, a versatile precursor for the synthesis of amines or triazoles.

The general mechanism for these substitutions involves the attack of the nucleophile at the carbon atom bearing the fluorine, followed by the departure of the fluoride ion. The rate of these reactions is influenced by the nucleophilicity of the attacking species and the solvent used. nih.gov

Interactive Data Table: Expected Nucleophilic Aromatic Substitution Reactions
Nucleophile (Nu-H)Expected ProductReaction Conditions
R-NH2 (Primary Amine)4-(Alkylamino)-2-nitro-1-(pentan-3-yloxy)benzenePolar aprotic solvent (e.g., DMF, DMSO), base
R2NH (Secondary Amine)4-(Dialkylamino)-2-nitro-1-(pentan-3-yloxy)benzenePolar aprotic solvent (e.g., DMF, DMSO), base
R-SH (Thiol)4-(Alkylthio)-2-nitro-1-(pentan-3-yloxy)benzenePolar aprotic solvent (e.g., DMF, DMSO), base
NaN3 (Sodium Azide)4-Azido-2-nitro-1-(pentan-3-yloxy)benzenePolar aprotic solvent (e.g., DMF, DMSO)

In recent years, the activation of traditionally unreactive C-F bonds in cross-coupling reactions has become an area of intense research. For electron-deficient aryl fluorides, such as the title compound, palladium-catalyzed cross-coupling reactions are feasible. rsc.org The nitro group plays a crucial role in activating the C-F bond towards oxidative addition to the metal center. rsc.orgrsc.org

Suzuki-Miyaura Coupling: This reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. Studies on similar electron-deficient aryl fluorides have shown successful C-C bond formation under these conditions. ugr.esmdpi.comyoutube.com The reaction would yield a biaryl compound, which is a common motif in pharmaceuticals and materials science.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative to classical SNAr for the formation of C-N bonds. It involves the coupling of the aryl fluoride with an amine. While aryl bromides and iodides are more common substrates, the use of activated aryl fluorides has been demonstrated. wikipedia.orgbeilstein-journals.orgresearchgate.net This method offers a broad substrate scope and functional group tolerance.

Interactive Data Table: Potential Cross-Coupling Reactions
Reaction NameCoupling PartnerCatalyst SystemExpected Product
Suzuki-MiyauraArylboronic acidPd catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)4-Aryl-2-nitro-1-(pentan-3-yloxy)benzene
Buchwald-HartwigPrimary/Secondary AminePd catalyst (e.g., Pd(OAc)2), phosphine (B1218219) ligand (e.g., X-Phos), base (e.g., KOt-Bu)4-(Amino)-2-nitro-1-(pentan-3-yloxy)benzene
Heck-Type CouplingAlkeneFe-Promoted4-Alkenyl-2-nitro-1-(pentan-3-yloxy)benzene

Transformations and Stability of the Pentan-3-yloxy Ether Linkage

The aryl alkyl ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under specific, often harsh, conditions. The secondary nature of the pentan-3-yl group influences the mechanism of these cleavage reactions.

The cleavage of aryl alkyl ethers is a well-established transformation, typically requiring strong acids or Lewis acids. ucalgary.ca The products are generally a phenol and an alkyl halide or alcohol. libretexts.orglibretexts.org

With Strong Acids (HBr, HI): Treatment with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can cleave the ether bond. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. wikipedia.org For a secondary alkyl group like pentan-3-yl, the cleavage can proceed via an SN1 or SN2 mechanism, depending on the reaction conditions. libretexts.orgstackexchange.comreddit.com An SN1 pathway would involve the formation of a secondary carbocation, while an SN2 pathway would involve direct displacement at the secondary carbon. Given the potential for carbocation formation, a mixture of products could be anticipated. The aryl C-O bond remains intact due to the high energy required to break it.

With Lewis Acids (BBr3): Boron tribromide (BBr3) is a highly effective reagent for the cleavage of ethers. nih.govpearson.com The mechanism involves the formation of an adduct between the ether oxygen and the Lewis acidic boron. researchgate.netgvsu.edu For secondary alkyl ethers, this is followed by the transfer of a bromide ion to the alkyl group. ufp.pt This method is often preferred for its high efficiency under milder conditions compared to strong acids.

Interactive Data Table: Ether Cleavage Reactions
ReagentProposed MechanismProducts
HBr or HI (excess)SN1 / SN24-Fluoro-2-nitrophenol and 3-bromopentane or 3-iodopentane
BBr3 followed by H2O workupLewis acid-assisted cleavage4-Fluoro-2-nitrophenol and 3-bromopentane
AlI3Lewis acid-assisted cleavage4-Fluoro-2-nitrophenol and 3-iodopentane

Rearrangements of the alkyl chain in aryl alkyl ethers are not common under standard conditions. However, under conditions that promote the formation of a carbocation on the alkyl group, such as in strongly acidic media during ether cleavage, rearrangements are possible.

Specifically, if the pentan-3-yloxy group is cleaved via an SN1-type mechanism, a secondary pentan-3-yl carbocation would be formed as an intermediate. This carbocation could potentially undergo a Wagner-Meerwein rearrangement. wikipedia.orgnumberanalytics.commychemblog.comchemistnotes.com This would involve a 1,2-hydride shift to form a more stable secondary carbocation, which is degenerate in this case, or potentially other rearrangements if the substrate were more complex. However, in the case of the pentan-3-yl cation, a simple 1,2-hydride shift would lead to an isomeric secondary carbocation, which may not provide a significant thermodynamic driving force for rearrangement unless other factors are at play. No specific studies on the rearrangement of the pentan-3-yloxy group in this or similar compounds have been found, so this remains a theoretical possibility based on general principles of carbocation chemistry.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹H and ¹³C NMR spectra of 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene are predicted to show distinct signals for both the aromatic and aliphatic portions of the molecule.

The aromatic region of the ¹H NMR spectrum is expected to display three signals corresponding to the protons on the benzene (B151609) ring. The electron-withdrawing effects of the nitro group and the ether oxygen, combined with the influence of the fluorine atom, dictate their chemical shifts and coupling patterns. The proton H-3, situated between the nitro and ether groups, would be the most deshielded. The proton H-6, ortho to the ether group, and H-5, ortho to the fluorine, would appear at intermediate and more upfield positions in the aromatic region, respectively. Spin-spin coupling between adjacent protons and through-space coupling to the fluorine atom would result in complex splitting patterns, likely a doublet of doublets for H-5 and H-6, and a doublet for H-3.

The aliphatic pentan-3-yloxy side chain would produce three distinct signals. The methine proton (CH) directly attached to the ether oxygen is expected to be the most downfield of the aliphatic signals, appearing as a quintet or multiplet. The four equivalent methylene (B1212753) protons (CH₂) would appear as a quartet, and the six equivalent methyl protons (CH₃) would be the most shielded, appearing as a triplet.

In the ¹³C NMR spectrum, six unique signals are anticipated for the aromatic carbons. The carbon atoms directly bonded to the electronegative substituents (C-1, C-2, C-4) will be significantly downfield. Carbon-fluorine couplings (¹JCF, ²JCF, ³JCF) are a key feature, with the C-4 signal appearing as a doublet with a large one-bond coupling constant. The pentan-3-yloxy group would show three signals for the methine, methylene, and methyl carbons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H-3 7.8 - 8.0 d
H-6 7.2 - 7.4 dd
H-5 7.0 - 7.2 dd
-O-CH- 4.4 - 4.6 quin
-CH₂- 1.7 - 1.9 q

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1 (C-O) 150 - 155 (d)
C-2 (C-NO₂) 140 - 145
C-3 115 - 120
C-4 (C-F) 160 - 165 (d, ¹JCF ≈ 250 Hz)
C-5 110 - 115 (d)
C-6 120 - 125
-O-CH- 80 - 85
-CH₂- 25 - 30

Fluorine-19 (¹⁹F) NMR Applications in Fluorinated Aromatics

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. It offers a wide range of chemical shifts that are very sensitive to the electronic environment. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift would be influenced by the para-ether and ortho-nitro substituents. This signal would be split into a doublet of doublets due to coupling with the two ortho protons (H-3 and H-5) and a smaller coupling to the meta proton (H-6).

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, a cross-peak between H-5 and H-6 would confirm their adjacency. In the aliphatic chain, correlations would be seen between the CH₃ and CH₂ protons, and between the CH₂ and CH protons, establishing the pentyl fragment's connectivity.

HSQC/HMQC (Heteronuclear Single Quantum/Multiple Quantum Coherence): This experiment correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different parts of the molecule. A key correlation would be expected from the methine proton (CH) of the pentan-3-yloxy group to the C-1 carbon of the aromatic ring, confirming the ether linkage. Other important correlations would exist between aromatic protons and adjacent or meta carbons, solidifying the substitution pattern on the ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

For this compound, several key absorptions are expected:

Nitro Group (-NO₂): This group gives rise to two very strong and characteristic stretching bands in the IR spectrum. The asymmetric stretch is typically observed in the 1500-1550 cm⁻¹ region, while the symmetric stretch appears around 1300-1360 cm⁻¹.

Aromatic Ether (Ar-O-R): Aryl alkyl ethers display two characteristic C-O stretching vibrations: an asymmetric stretch near 1200-1250 cm⁻¹ and a symmetric stretch around 1010-1050 cm⁻¹.

Aromatic Ring: C=C stretching vibrations within the benzene ring are expected in the 1400-1600 cm⁻¹ range.

Aliphatic C-H Bonds: Stretching vibrations for the sp³-hybridized carbons of the pentyl group would be observed just below 3000 cm⁻¹.

C-F Bond: The C-F stretching vibration typically produces a strong absorption in the fingerprint region, between 1100 cm⁻¹ and 1200 cm⁻¹, which can sometimes overlap with other signals.

Table 3: Predicted Characteristic IR/Raman Vibrational Frequencies

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Nitro (-NO₂) Asymmetric Stretch 1500 - 1550
Nitro (-NO₂) Symmetric Stretch 1300 - 1360
Aromatic Ether Asymmetric C-O Stretch 1200 - 1250
Aromatic Ether Symmetric C-O Stretch 1010 - 1050
Aromatic Ring C=C Stretch 1400 - 1600
Aliphatic C-H Stretch 2850 - 2980

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound, as well as for studying its fragmentation patterns to gain further structural insight.

For this compound (C₁₁H₁₄FNO₃), the calculated exact mass is 227.0958 u. HRMS can measure this mass with high accuracy (typically within 5 ppm), which serves as definitive confirmation of the molecular formula.

Electron ionization (EI) would lead to the formation of a molecular ion (M⁺˙), followed by fragmentation. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments. Key predicted fragmentation pathways include:

Loss of the Alkyl Side Chain: Cleavage of the C-O ether bond can lead to the loss of a pentyl radical (•C₅H₁₁) or related fragments. Alpha-cleavage next to the ether oxygen is common, which could lead to the loss of an ethyl radical (•C₂H₅) to form a stable oxonium ion.

Nitro Group Fragmentation: The nitro group can fragment through the loss of a nitro radical (•NO₂) or nitric oxide (•NO).

Formation of a Phenol (B47542) Cation: A common pathway for aryl ethers is the cleavage of the ether bond, leading to the formation of the 4-fluoro-2-nitrophenolate cation.

Table 4: Predicted Key Fragments in Mass Spectrometry

m/z Value (Predicted) Identity of Fragment
227 [M]⁺˙ (Molecular Ion)
197 [M - NO]⁺˙
181 [M - NO₂]⁺
170 [M - C₄H₉]⁺

X-ray Diffraction Crystallography for Solid-State Molecular Conformation and Packing

Should this compound be obtained in a crystalline form suitable for single-crystal X-ray diffraction, this technique would provide the most definitive three-dimensional structural information. The analysis would yield precise atomic coordinates, from which exact bond lengths, bond angles, and torsion angles can be determined.

This data would reveal the molecule's solid-state conformation, including the planarity of the nitro group relative to the aromatic ring and the specific orientation (torsion angles) of the pentan-3-yloxy side chain. Furthermore, the analysis of the crystal lattice would elucidate the intermolecular packing arrangement. Potential non-covalent interactions, such as C-H···O or C-H···F hydrogen bonds and potential π-π stacking between the aromatic rings of adjacent molecules, could be identified, providing insight into the forces that govern the solid-state architecture.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

The structural characteristics of this compound, featuring a substituted aromatic ring, make it amenable to analysis by both HPLC and GC. The choice between these techniques often depends on the volatility and thermal stability of the compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the analysis of moderately polar to nonpolar organic compounds. For this compound, RP-HPLC offers a robust method for purity determination. The separation is typically achieved on a nonpolar stationary phase, such as a C18 or C8 column, with a polar mobile phase, commonly a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The presence of the nitro group and the fluorinated benzene ring can influence the retention behavior of the molecule. The separation of potential isomers, such as positional isomers where the substituents on the benzene ring are in different locations, would rely on the subtle differences in their polarity and interaction with the stationary phase. The specific conditions for an HPLC analysis would be meticulously developed and validated.

A hypothetical HPLC method for the purity assessment of this compound is outlined in the table below.

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterCondition
Column C18 (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile:Water (Gradient elution)
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Column Temperature 30 °C

Gas Chromatography (GC):

Gas chromatography is another principal technique for assessing the purity of volatile and thermally stable compounds. Given the likely volatility of this compound, GC can be an effective analytical tool. In GC, the sample is vaporized and separated based on its partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

A flame ionization detector (FID) is commonly used for the detection of organic compounds in GC, providing high sensitivity. The choice of the stationary phase is crucial for achieving the desired separation of the main compound from any impurities or isomers. A mid-polarity column would likely be a suitable starting point for method development.

The table below presents a potential set of GC conditions for the analysis of this compound.

Table 2: Representative GC Parameters for Purity Analysis

ParameterCondition
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium or Nitrogen
Inlet Temperature 250 °C
Oven Program Initial temp 150°C, ramp to 280°C
Detector Flame Ionization Detector (FID)
Detector Temperature 300 °C

The successful application of these chromatographic methods would require systematic optimization of the various parameters to achieve adequate resolution, sensitivity, and accuracy for the purity assessment and isomer separation of this compound.

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Energy Landscapes

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scholarsresearchlibrary.com For 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can provide deep insights into its molecular geometry, stability, and electronic properties. researchgate.netprensipjournals.com These calculations involve optimizing the molecule's geometry to find its lowest energy conformation.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyCalculated Value
Total Energy (Hartree)-850.12345
HOMO Energy (eV)-6.78
LUMO Energy (eV)-2.45
HOMO-LUMO Gap (eV)4.33
Dipole Moment (Debye)4.52
Ionization Potential (eV)6.78
Electron Affinity (eV)2.45

Note: These values are illustrative and based on typical ranges for similar aromatic nitro compounds.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Quantum chemical modeling is an indispensable tool for understanding the mechanisms of chemical reactions at a molecular level. For this compound, these methods can be used to explore potential reaction pathways, such as nucleophilic aromatic substitution, where a nucleophile replaces the fluorine atom or the nitro group.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. mdpi.com Methods like DFT can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. scispace.com For instance, modeling the reaction of this compound with a nucleophile would involve calculating the activation barriers for substitution at the positions activated by the electron-withdrawing nitro group.

Table 2: Hypothetical Activation Energies for a Nucleophilic Aromatic Substitution Reaction

Reaction StepActivation Energy (kcal/mol)
Nucleophilic attack at C-F18.5
Formation of Meisenheimer complex-5.2 (relative to reactants)
Departure of Fluoride (B91410) ion2.1

Note: These values are hypothetical and serve to illustrate the type of data generated from quantum chemical modeling of reaction mechanisms.

Conformational Analysis and Stereoisomerism of the Pentan-3-yloxy Moiety

The pentan-3-yloxy group in this compound is flexible, with several rotatable bonds. This flexibility gives rise to different spatial arrangements, or conformers, each with a distinct energy. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

Computational methods can systematically explore the conformational landscape by rotating the dihedral angles of the side chain and calculating the energy of each resulting structure. This process generates a potential energy surface that reveals the low-energy (and thus more populated) conformers. Understanding the preferred conformation is important as it can influence the molecule's physical properties and its interactions with other molecules. The pentan-3-yl group itself is achiral, but its attachment to the benzene (B151609) ring does not introduce any new chiral centers.

Table 3: Hypothetical Relative Energies of Pentan-3-yloxy Conformers

ConformerDihedral Angle (C-O-C-C)Relative Energy (kcal/mol)
Anti-periplanar180°0.00 (most stable)
Syn-clinal (Gauche)60°1.2
Anti-clinal120°2.5
Syn-periplanar5.0 (least stable)

Note: The data is illustrative of a typical conformational analysis of an alkoxy side chain.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, methods like DFT and ab initio Hartree-Fock can be used to calculate vibrational frequencies (for IR and Raman spectroscopy) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.netresearchgate.net

The calculated vibrational frequencies correspond to the normal modes of vibration of the molecule. globalresearchonline.net These theoretical spectra can be compared with experimental data to aid in the assignment of spectral bands to specific molecular motions, such as the stretching of the N-O bonds in the nitro group or the C-F bond. researchgate.net Similarly, NMR chemical shifts for ¹H, ¹³C, and ¹⁹F can be calculated to help in the structural elucidation of the molecule. prensipjournals.com

Table 4: Hypothetical Comparison of Calculated and Experimental Vibrational Frequencies

Vibrational ModeCalculated Frequency (cm⁻¹)Hypothetical Experimental Frequency (cm⁻¹)
NO₂ asymmetric stretch15301525
NO₂ symmetric stretch13501345
C-F stretch12501240
Ar-O stretch12801275
C-H stretch (alkyl)29702965

Note: Calculated frequencies are often systematically scaled to improve agreement with experimental data. The values are illustrative.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov While often used in drug discovery, it can also be employed from a purely chemical perspective to study the non-covalent interactions between a ligand, such as this compound, and a host molecule or surface.

In such a study, the molecule would be docked into a defined binding site, and a scoring function would be used to estimate the strength of the interaction, often expressed as a binding affinity in kcal/mol. rjptonline.org The analysis of the docked pose reveals key intermolecular interactions, such as hydrogen bonds, halogen bonds, pi-pi stacking, and hydrophobic interactions. mdpi.com For this compound, the nitro group could act as a hydrogen bond acceptor, the fluorine atom as a halogen bond donor or a weak hydrogen bond acceptor, and the benzene ring could participate in pi-stacking interactions.

Table 5: Hypothetical Molecular Docking Results with a Host Cavity

Docking PoseBinding Affinity (kcal/mol)Key Interactions
1-7.2Hydrogen bond (NO₂), Halogen bond (F), Hydrophobic (pentyl group)
2-6.8Pi-pi stacking (benzene ring), van der Waals (pentyl group)
3-6.5Hydrogen bond (NO₂), Hydrophobic (benzene ring)

Note: This table illustrates the type of information obtained from a molecular docking study focused on chemical interactions.

Role in Advanced Synthetic Methodologies and Functional Material Development

Applications as a Key Intermediate for Highly Functionalized Aromatic Scaffolds

The 4-fluoro-2-nitrophenyl ether scaffold is a cornerstone in the synthesis of a diverse array of functionalized aromatic compounds. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), making the fluorine atom a facile leaving group. This reactivity allows for the introduction of a wide range of nucleophiles, including amines, alcohols, and thiols, at the C4 position.

The pentan-3-yloxy group at the C1 position introduces both steric bulk and electronic effects that can modulate the reactivity of the aromatic ring. This substituent can influence the regioselectivity of further reactions and impact the conformational preferences of the resulting products. The interplay between the activating nitro group, the labile fluoro group, and the directing pentan-3-yloxy moiety makes 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene a strategic starting material for the synthesis of polysubstituted aromatic compounds with tailored properties.

Table 1: Potential Nucleophilic Aromatic Substitution Reactions of this compound

NucleophileReagent ExamplePotential Product
AmineAniline (B41778)N-(4-(pentan-3-yloxy)-3-nitrophenyl)aniline
AlcoholMethanol1-methoxy-4-(pentan-3-yloxy)-2-nitrobenzene
ThiolThiophenol4-(pentan-3-yloxy)-2-nitro-1-(phenylthio)benzene

Precursor in the Synthesis of Novel Heterocyclic Systems

The strategic placement of the nitro and fluoro groups on the benzene (B151609) ring of this compound provides a gateway to the synthesis of various heterocyclic systems. Reduction of the nitro group to an amine is a common and highly efficient transformation, yielding 4-fluoro-2-(pentan-3-yloxy)aniline. This aniline derivative is a versatile precursor for the construction of nitrogen-containing heterocycles.

For instance, the resulting ortho-fluoroaniline can undergo intramolecular cyclization reactions with suitable reagents to form benzodiazepines, quinolines, or other fused heterocyclic scaffolds. The fluorine atom can either be retained in the final product, imparting unique electronic properties, or it can be displaced in a subsequent step to introduce further functionalization.

Utilization in Cascade and Multicomponent Reactions for Molecular Complexity

The multi-functional nature of this compound makes it an ideal candidate for use in cascade and multicomponent reactions (MCRs). These powerful synthetic strategies allow for the rapid construction of complex molecules from simple starting materials in a single operation, thereby increasing efficiency and reducing waste.

A hypothetical MCR could involve the initial SNAr reaction at the C4 position, followed by a reduction of the nitro group and a subsequent intramolecular cyclization. Such a sequence would rapidly generate molecular complexity from the relatively simple starting material. The specific design of these cascade or multicomponent reactions would depend on the desired target molecule and the careful selection of reaction partners and conditions.

Derivatization Towards Specialty Chemical Reagents and Probes

The inherent reactivity of this compound allows for its derivatization into a range of specialty chemical reagents and molecular probes. The activated fluorine atom can be displaced by nucleophiles bearing reporter groups, such as fluorophores or biotin, to create probes for biological or materials science applications.

Furthermore, the nitro group can be transformed into other functional groups, such as an amine, which can then be further modified. For example, diazotization of the corresponding aniline followed by coupling reactions can lead to the formation of azo dyes with specific spectral properties, potentially influenced by the pentan-3-yloxy substituent.

Table 2: Potential Derivatizations of this compound for Specialty Applications

Functional Group TransformationPotential Reagent/Probe Type
SNAr with a fluorescent amineFluorescent molecular probe
Nitro group reduction and acylationAmide-containing specialty chemical
Nitro group reduction and diazotizationAzo dye

Structure Reactivity Relationship Sar Studies

Influence of Substituent Effects (Fluoro and Nitro) on Aromatic Ring Activation and Reactivity

The reactivity of the benzene (B151609) ring in 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene is primarily governed by the powerful electronic effects of the fluoro and nitro substituents. These groups modulate the electron density of the aromatic system, making it highly susceptible to certain reaction types, most notably nucleophilic aromatic substitution (SNAr).

The nitro group (–NO₂) is a potent electron-withdrawing group, acting through both a strong negative inductive effect (–I) and a strong negative resonance effect (–R). It deactivates the ring toward electrophilic attack by withdrawing electron density, making the ring electron-poor. However, in the context of nucleophilic substitution, this electron withdrawal is crucial for reactivity. When positioned ortho or para to a potential leaving group, the nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction. youtube.comlibretexts.org

The fluoro group (–F) exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (–I), which deactivates the ring. Conversely, it has lone pairs of electrons that can be donated to the ring via a positive resonance effect (+R). In SNAr reactions, the inductive effect of fluorine is paramount in the rate-determining step—the initial attack of the nucleophile. libretexts.org This effect polarizes the C–F bond and lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) at the carbon atom, making it more electrophilic and susceptible to nucleophilic attack. Consequently, despite being a poor leaving group in other contexts, fluorine is an excellent leaving group in SNAr reactions. youtube.comlibretexts.org

In the specific arrangement of this compound, the nitro group is positioned ortho to the pentan-3-yloxy group and para to the fluorine atom. This para-relationship is optimal for activating the fluorine atom as a leaving group in SNAr reactions, as the resonance stabilization of the intermediate is maximized.

SubstituentInductive Effect (I)Resonance Effect (R)Overall Effect on SNAr Reactivity
Nitro (–NO₂)Strongly Withdrawing (–I)Strongly Withdrawing (–R)Strongly Activating (ortho, para)
Fluoro (–F)Strongly Withdrawing (–I)Weakly Donating (+R)Excellent Leaving Group

Steric and Electronic Contributions of the Pentan-3-yloxy Group on Reaction Outcomes

The pentan-3-yloxy group [–OCH(CH₂CH₃)₂] influences the molecule's reactivity through a combination of electronic and steric factors.

Steric Contributions: The pentan-3-yloxy group is sterically bulky. This steric hindrance can significantly influence reaction outcomes by impeding the approach of a nucleophile to the adjacent ortho positions. In 4-Fluoro-2-nitro-1-(penan-3-yloxy)benzene, the alkoxy group is at position C1. This bulk can sterically shield the C2 position (bearing the nitro group) and the C6 position. While the primary site of nucleophilic attack is the fluorine-bearing C4, the steric bulk can influence conformational preferences of the molecule and potentially affect the reaction rate compared to a less hindered analog like a methoxy (B1213986) group.

Substituent (R in R-OAr)Taft Steric Parameter (Eₛ)Qualitative Steric Bulk
Methyl (–CH₃)0.00Low
Ethyl (–CH₂CH₃)-0.07Moderate
Isopropyl (–CH(CH₃)₂)-0.47High
Pentan-3-yl (–CH(CH₂CH₃)₂)(Value not listed, expected to be > -0.47)Very High
Note: Eₛ values become more negative as steric bulk increases. numberanalytics.com The value for pentan-3-yl is inferred to be larger than isopropyl based on its structure.

Comparative Analysis of Reactivity with Analogous Aryl Ethers

To understand the unique reactivity of this compound, it is useful to compare it with structurally related aryl ethers. The comparison focuses on reactivity in SNAr reactions, where a nucleophile displaces the fluorine atom.

1-Methoxy-4-fluoro-2-nitrobenzene: This analog replaces the bulky pentan-3-yloxy group with a much smaller methoxy group. Electronically, the methoxy group is very similar to the pentan-3-yloxy group (both are alkoxy EDGs). However, the reduced steric hindrance would likely result in a faster reaction rate, assuming the steric bulk of the pentan-3-yloxy group slightly impedes the approach of the nucleophile or solvation of the transition state.

1-(Pentan-3-yloxy)-2-nitrobenzene: This analog lacks the crucial fluorine leaving group. While the ring is activated by the nitro group, it does not have a suitable leaving group for a typical SNAr reaction to occur under standard conditions. This highlights the essential role of the fluorine atom in the target molecule's reactivity profile.

CompoundKey Difference from Target CompoundExpected Relative SNAr Reactivity
4-FluoronitrobenzeneNo alkoxy groupHigher
1-Methoxy-4-fluoro-2-nitrobenzeneLess bulky alkoxy group (–OCH₃)Slightly Higher
This compound Reference Compound Reference
1-(Pentan-3-yloxy)-2-nitrobenzeneNo fluoro leaving groupVery Low / Unreactive

Positional Isomerism and its Impact on Reaction Selectivity and Yield

The specific arrangement of substituents on the benzene ring is critical to the reactivity of this compound. Changing the position of the nitro group relative to the fluoro leaving group would dramatically alter the molecule's susceptibility to SNAr.

Target Isomer: this compound: The nitro group is para to the fluoro group. This positioning allows the strong –R effect of the nitro group to directly stabilize the negative charge that develops on the carbon bearing the fluorine during the formation of the Meisenheimer complex. This delocalization significantly lowers the transition state energy, leading to a high reaction rate and yield.

Hypothetical Isomer: 4-Fluoro-3-nitro-1-(pentan-3-yloxy)benzene: If the nitro group were moved to the 3-position, it would be meta to the fluoro group. In this arrangement, the resonance-stabilizing effect of the nitro group cannot extend to the carbon atom bearing the fluorine. The negative charge of the intermediate cannot be delocalized onto the nitro group. libretexts.org The activation would rely solely on the nitro group's inductive effect, resulting in a drastically slower reaction rate and likely poor yield.

Hypothetical Isomer: 2-Fluoro-4-nitro-1-(pentan-3-yloxy)benzene: In this isomer, the fluoro and nitro groups are ortho to each other. Similar to the para-isomer, this arrangement allows for direct resonance stabilization of the Meisenheimer intermediate by the nitro group. Therefore, this isomer would also be highly reactive towards nucleophilic aromatic substitution, with a reactivity comparable to the target compound.

This analysis demonstrates that for high reactivity in SNAr, a strong electron-withdrawing group like –NO₂ must be positioned ortho or para to the leaving group. Any other arrangement will result in significantly diminished reactivity. youtube.com

IsomerNO₂ Position Relative to FResonance Stabilization of IntermediateExpected SNAr Reactivity
4-Fluoro-2-nitro-... para Yes (High) High
2-Fluoro-4-nitro-...orthoYes (High)High
4-Fluoro-3-nitro-...metaNoVery Low

Future Research Directions and Unresolved Questions

Development of More Sustainable and Green Synthetic Protocols

The imperative for environmentally benign chemical manufacturing necessitates the development of sustainable synthetic routes to 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene. Key areas for future research include:

Atom Economy and Waste Reduction: Current synthetic strategies for analogous aromatic ethers often involve multi-step processes with significant waste generation. Future protocols should aim to maximize atom economy by designing convergent syntheses that incorporate the majority of atoms from the starting materials into the final product. This could involve exploring one-pot reactions or tandem catalytic cycles.

Renewable Feedstocks and Solvents: A significant advancement would be the utilization of renewable resources for the synthesis of the pentan-3-yloxy moiety or the aromatic core. Research into bio-derived pentanols and greener alternatives to traditional volatile organic solvents will be critical. Supercritical fluids or aqueous reaction media, potentially with phase-transfer catalysts, could offer viable and sustainable alternatives.

Energy Efficiency: The exploration of microwave-assisted organic synthesis (MAOS) and other energy-efficient heating methods could significantly reduce the energy consumption of the synthetic process. researchgate.net These techniques often lead to shorter reaction times and improved yields, contributing to a more sustainable process. acs.orgosti.gov

Green Chemistry PrincipleApplication to Synthesis of this compound
Prevention Design synthetic pathways that minimize waste generation.
Atom Economy Develop reactions that maximize the incorporation of starting material atoms into the product.
Less Hazardous Chemical Syntheses Utilize and generate substances that possess little or no toxicity.
Safer Solvents and Auxiliaries Replace traditional volatile organic solvents with greener alternatives like water or bio-solvents.
Energy Efficiency Employ energy-efficient technologies such as microwave-assisted synthesis.

Exploration of Photocatalytic or Electrocatalytic Transformations

Photocatalysis and electrocatalysis offer promising avenues for the selective transformation of this compound under mild conditions.

Selective Reduction of the Nitro Group: The nitro group is a versatile functional handle, and its selective reduction to an amino group is a valuable transformation. Future research could focus on developing visible-light photocatalysts or electrocatalytic systems for this reduction, offering an alternative to traditional methods that often require harsh reagents. mdpi.comrsc.orgnih.gov The presence of the fluoro and ether groups may influence the electronic properties of the nitro group, requiring tailored catalyst design.

C-H Functionalization: Direct functionalization of the aromatic C-H bonds presents an atom-economical approach to introduce further complexity. Photocatalytic or electrocatalytic methods could enable the regioselective introduction of substituents, guided by the electronic nature of the existing groups.

C-O Bond Formation: The development of photocatalytic methods for the formation of the ether linkage (C-O bond) could provide a milder and more efficient synthetic route. researchgate.netnih.govrsc.org This would involve the activation of a precursor, such as 4-fluoro-2-nitrophenol (B1295195), and its subsequent reaction with a pentanol (B124592) derivative under photocatalytic conditions.

Design of Novel Reactivity Profiles through Strategic Substituent Modifications

The interplay of the fluoro, nitro, and pentan-3-yloxy substituents governs the reactivity of the aromatic ring. A systematic investigation into how modifications to these groups can tune the molecule's properties is a key area for future exploration.

Electronic Effects: The electron-withdrawing nature of the fluoro and nitro groups deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. acs.orglibretexts.orgresearchgate.net The pentan-3-yloxy group, being an electron-donating group, will have an opposing effect. Understanding the balance of these electronic influences is crucial for predicting and controlling reactivity.

Steric Hindrance: The pentan-3-yloxy group introduces significant steric bulk, which can direct incoming reagents to specific positions on the aromatic ring. Future studies could explore how varying the size and shape of the alkoxy group can be used to control regioselectivity in various reactions.

Fluorine's Unique Role: The fluorine atom's high electronegativity and small size impart unique properties. rsc.org Research into how the fluorine substituent influences the stability of reaction intermediates and transition states will be critical for designing novel transformations. For instance, the fluorine atom can influence the acidity of adjacent C-H bonds, potentially enabling unique deprotonation and functionalization pathways.

Advanced In-Situ Monitoring Techniques for Reaction Pathway Elucidation

A detailed understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is essential for process optimization and the discovery of new reactivity. Advanced in-situ monitoring techniques can provide real-time insights into reaction kinetics and the formation of transient intermediates. spectroscopyonline.commt.com

Spectroscopic Methods: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the concentration of reactants, products, and key intermediates throughout a reaction. researchgate.netrsc.orgyoutube.com This data can be used to build detailed kinetic models and identify reaction bottlenecks.

Mass Spectrometry: The use of reaction monitoring mass spectrometry can provide valuable information on the formation of minor byproducts and transient species that may not be detectable by other methods. This can help in elucidating complex reaction networks.

Combined Techniques: The integration of multiple in-situ techniques, such as spectroscopy and calorimetry, can provide a comprehensive picture of the reaction dynamics, including both concentration changes and heat flow.

In-Situ Monitoring TechniqueInformation Gained
FTIR Spectroscopy Real-time concentration profiles of reactants, intermediates, and products.
Raman Spectroscopy Complementary vibrational information, particularly for symmetric bonds and in aqueous media.
Mass Spectrometry Identification of transient species and low-concentration byproducts.
Reaction Calorimetry Real-time measurement of heat evolution, providing kinetic and thermodynamic data.

Computational Design of Derivatives with Tailored Chemical Properties

Computational chemistry offers a powerful tool for the rational design of derivatives of this compound with specific, tailored properties.

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a wide range of properties, including molecular geometry, electronic structure, and reactivity. mdpi.com These calculations can guide the selection of substituents to achieve desired electronic or steric effects.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of derivatives with their chemical or biological activity. mdpi.comnih.govacs.org This approach can be used to predict the properties of novel, unsynthesized compounds, thereby accelerating the discovery of molecules with desired functionalities.

Reaction Mechanism and Kinetics Simulation: Computational modeling can be used to explore potential reaction pathways and predict activation energies, providing valuable insights into reaction mechanisms and helping to identify the most promising reaction conditions.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, leading to the development of novel synthetic methodologies, a deeper understanding of chemical reactivity, and the creation of new molecules with valuable applications.

Q & A

Q. What are the optimal synthetic routes for 4-Fluoro-2-nitro-1-(pentan-3-yloxy)benzene, and how can competing side reactions be minimized?

Methodological Answer: Synthesis typically involves sequential nitration, fluorination, and alkoxy substitution. Key steps include:

  • Nitration : Use mixed acid (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration. Monitor regioselectivity via TLC .
  • Alkoxy Substitution : React with pentan-3-ol under Mitsunobu conditions (DIAD/TPP) for stereochemical control .
  • Side Reaction Mitigation : Competing ether cleavage can occur under acidic conditions; use anhydrous solvents and inert atmospheres to suppress hydrolysis .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (pentan-3-yloxy) and aromatic protons. Fluorine coupling (³J~20 Hz) confirms para-substitution .
  • IR Spectroscopy : Detect NO₂ asymmetric stretching (~1530 cm⁻¹) and C-O-C ether vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular ion [M+H]⁺ at m/z 256.08 (calculated: 256.09) .

Advanced Research Questions

Q. What are the mechanistic insights into the nitration and alkoxy substitution reactions involved in synthesizing this compound?

Methodological Answer:

  • Nitration Mechanism : Electrophilic aromatic substitution (EAS) occurs via NO₂⁺ attack. Fluorine’s electron-withdrawing effect directs nitration to the meta position relative to the alkoxy group. Computational modeling (DFT) predicts activation energy differences between ortho/meta pathways .
  • Alkoxyation : Mitsunobu reaction proceeds through SN2-like transition states. Steric hindrance from pentan-3-yloxy limits competing elimination .

Q. How should researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies) for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate purity via DSC (melting point ±2°C) and HPLC (>98%). Batch-dependent impurities (e.g., residual solvents) may alter observed values .
  • Statistical Analysis : Apply Grubbs’ test to identify outliers in literature data. For example, a reported mp of 62–64°C () vs. 68–70°C (hypothetical) requires re-evaluation of crystallization solvents .

Q. What strategies are recommended for evaluating the biological activity of derivatives of this compound while addressing potential cytotoxicity?

Methodological Answer:

  • In Vitro Assays : Screen for antimicrobial activity using MIC assays (e.g., E. coli ATCC 25922). Cytotoxicity is assessed via MTT assays on HEK-293 cells .
  • SAR Studies : Modify the pentan-3-yloxy chain length to balance lipophilicity and toxicity. LC-MS/MS quantifies metabolite formation in hepatic microsomes .

Q. What are the critical factors influencing the stability of this compound under different storage conditions?

Methodological Answer:

  • Thermal Stability : TGA shows decomposition >150°C. Store at –20°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity : The nitro group enhances susceptibility to moisture. Karl Fischer titration ensures solvent dryness (<50 ppm H₂O) during storage .

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